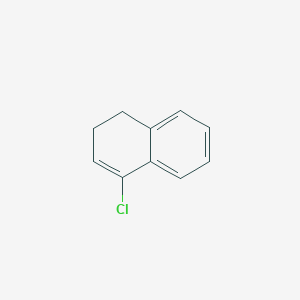
Naphthalene, 4-chloro-1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 4-chloro-1,2-dihydro-: is an organic compound with the molecular formula C10H9Cl It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and the compound is partially hydrogenated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 4-chloro-1,2-dihydro- can be achieved through several methods. One common approach involves the chlorination of 1,2-dihydronaphthalene . This reaction typically uses chlorine gas or N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the hydrogenation of 4-chloronaphthalene . This process uses a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure to achieve the partial hydrogenation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of Naphthalene, 4-chloro-1,2-dihydro- may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 4-chloro-1,2-dihydro-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form using oxidizing agents such as or .
Reduction: It can be further hydrogenated to form using .
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), Sodium ethoxide (NaOEt)
Major Products
Oxidation: 4-chloronaphthalene-1,2-dione
Reduction: Tetrahydro derivatives
Substitution: Methoxy-substituted naphthalene derivatives
Applications De Recherche Scientifique
Naphthalene, 4-chloro-1,2-dihydro-: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: This compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.
Medicine: Research into its potential medicinal properties is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for specific applications in material science.
Mécanisme D'action
The mechanism by which Naphthalene, 4-chloro-1,2-dihydro- exerts its effects involves its interaction with various molecular targets. The chlorine atom and the partially hydrogenated ring structure influence its reactivity and interaction with other molecules. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Naphthalene, 4-chloro-1,2-dihydro-: can be compared with other similar compounds such as:
4-chloronaphthalene: Unlike the partially hydrogenated derivative, 4-chloronaphthalene retains the fully aromatic structure, leading to different reactivity and applications.
1,2-dihydronaphthalene:
Tetralin (1,2,3,4-tetrahydronaphthalene): This fully hydrogenated derivative has different physical and chemical properties, making it suitable for different applications.
The uniqueness of Naphthalene, 4-chloro-1,2-dihydro- lies in its combination of partial hydrogenation and chlorination, which imparts specific reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
76181-40-3 |
|---|---|
Formule moléculaire |
C10H9Cl |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
4-chloro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
Clé InChI |
XLKQQTZNAXAKFP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


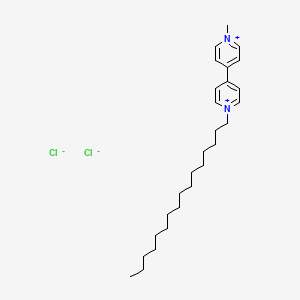
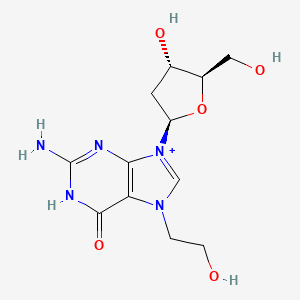
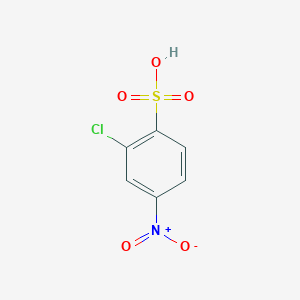

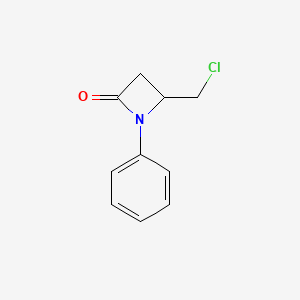

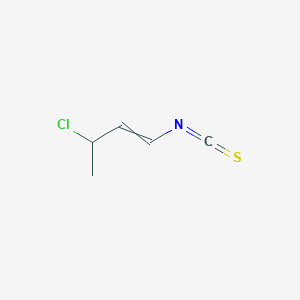
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)


![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)

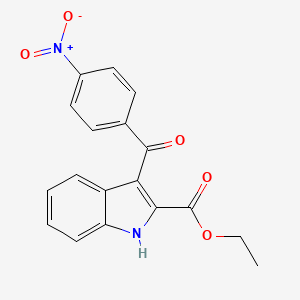
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
